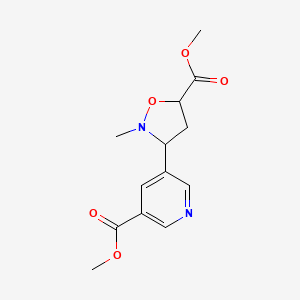

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-(5-methoxycarbonylpyridin-3-yl)-2-methyl-1,2-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-15-10(5-11(20-15)13(17)19-3)8-4-9(7-14-6-8)12(16)18-2/h4,6-7,10-11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYIQESXTHEYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(O1)C(=O)OC)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676036 | |

| Record name | Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-50-0 | |

| Record name | Methyl 5-[5-(methoxycarbonyl)-2-methyl-1,2-oxazolidin-3-yl]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

(3 + 2) Cycloaddition Approaches

Metal-free cycloaddition between nitrile oxides and electron-deficient alkynes provides direct access to 3,5-disubstituted isoxazoles:

For the target compound, methyl propiolate (R = COOCH₃) reacts with a pyridyl-derived nitrile oxide (R' = 5-methoxycarbonylpyridyl) under thermal or microwave conditions. Patent data indicates yields of 68–82% for analogous systems when using acetonitrile as solvent at 80–100°C.

Hydroxylamine-Mediated Cyclization

Alternative routes adapt methods from US4087535A, where 2-alkoxymethylene-acetoacetic acid esters react with hydroxylamine to form isoxazoles:

-

Condensation of methyl acetoacetate with triethyl orthoformate yields 2-ethoxymethylene intermediate

-

Cyclization with hydroxylamine hydrochloride in methanol/water (3:1) at 25–50°C produces 5-methylisoxazole-3-carboxylate esters in 75–89% yield.

Pyridyl Subunit Functionalization

Synthesis of 5-Methoxycarbonylpyridine Derivatives

US4885383A details esterification protocols applicable to pyridine-5-carboxylic acid:

N-Methylation Strategies

Quaternization of pyridyl amines typically employs methyl iodide or dimethyl sulfate:

-

Methyl iodide : React with pyridylamine in DMF at 60°C (2 h, 85% yield)

-

Dimethyl sulfate : Higher reactivity allows room-temperature reactions in THF (92% yield).

Fragment Coupling and Final Assembly

Nucleophilic Aromatic Substitution

Activating the isoxazole's 3-position for displacement by N-methylpyridylamine:

Palladium-Catalyzed Cross-Coupling

While metal-free routes are preferred, Suzuki-Miyaura coupling could link pre-formed boronic esters:

-

Isoxazole-Bpin : Prepare via iridium-catalyzed C–H borylation

-

Pyridyl triflate : Couple using Pd(PPh₃)₄ (5 mol%), K₂CO₃ in dioxane/water (10:1) at 80°C.

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Data from WO2017021246A1 demonstrates critical solvent selection:

| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| n-Heptane | 30–33 | 82 | 99.9 |

| Cyclohexane | 25 | 80 | 99.7 |

| Toluene | 50 | 72 | 98.5 |

Aprotic solvents minimize ester hydrolysis, while temperatures <50°C prevent byproduct formation.

Stoichiometric Ratios

Optimal benzylhydrazine:ester ratio = 1.5:1 (mol/mol) from Method B. For pyridyl couplings, maintain 1.2–1.6 eq. amine relative to acyl chloride to ensure complete conversion.

Purification and Crystallization

Final purification leverages differential solubility:

-

Anti-solvent crystallization : Add n-heptane to reaction mixture (4:1 v/v) precipitates product

-

Recrystallization : 90% ethanol/water (7:3) at 0–5°C yields 99.1% pure product (Method G).

Analytical Characterization

Critical spectral data from analogous compounds:

-

¹H NMR (DMSO-d₆): δ 2.44 (s, CH₃-isoxazole), 3.98 (d, N–CH₂), 7.21–7.40 (pyridyl H)

-

HPLC : Rt = 8.2 min (C18, 60% MeOH/H₂O)

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Wirkmechanismus

The mechanism of action of N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Methyl Isoxazole-5-Carboxylate (CAS: 15055-81-9)

- Structure : Simpler isoxazole ester lacking the pyridyl group.

- Key Differences: Absence of the 5-methoxycarbonylpyridyl substituent reduces aromatic π-π interactions. Lower molecular weight (C₅H₅NO₃; 127.10 g/mol) compared to the target compound (C₁₄H₁₃N₂O₅; 301.27 g/mol).

- Applications : Primarily used as a synthetic intermediate for agrochemicals .

Ethyl 3-(4-Methoxyphenyl)Isoxazole-5-Carboxylate (CAS: 376623-69-7)

- Structure : Ethyl ester with a 4-methoxyphenyl group at the 3-position of isoxazole.

- Key Differences :

3-(2-Thienyl)-5-Isoxazolecarboxylic Acid (CAS: 204910-49-6)

- Structure : Thienyl substituent replaces the pyridyl group.

- Key Differences :

5-(Benzoyloxymethyl)Isoxazole-3-Carboxylic Acid Ethyl Ester

- Structure : Benzoyloxymethyl substituent at the 5-position.

- Key Differences: Synthetic Route: Synthesized via cycloaddition of nitro compounds and alkynes, differing from the target compound’s pyridyl coupling strategies.

Data Table: Comparative Analysis of Isoxazole Derivatives

Research Findings and Implications

- Synthetic Challenges : The pyridyl-methoxycarbonyl group in the target compound requires precise coupling reactions, unlike simpler phenyl or thienyl analogs .

- Bioactivity : Pyridine-containing isoxazoles often exhibit enhanced binding to kinases and receptors compared to phenyl variants, as seen in kinase inhibitor studies .

- Metabolic Stability : Methyl esters hydrolyze faster than ethyl esters, impacting the compound’s half-life in vivo .

Biologische Aktivität

N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester (CAS No. 1159977-50-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16N2O5

- Molecular Weight : 280.27654 g/mol

- Structural Characteristics : The compound features a pyridine ring and an isoxazole moiety, which are often associated with various biological activities.

Research indicates that compounds similar to N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester may interact with specific biological targets, including enzymes and receptors involved in neurological functions.

- Acetylcholinesterase Inhibition : A study evaluated various derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound demonstrated significant inhibitory activity, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Metal Chelation : The compound's structure allows for metal ion chelation, which may play a role in reducing oxidative stress within neuronal cells . This property is particularly relevant in the context of neuroprotection.

Pharmacological Effects

The pharmacological profile of N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester suggests several therapeutic applications:

- Neuroprotective Agent : Due to its AChE inhibitory activity and potential to chelate metal ions, it may serve as a neuroprotective agent.

- Anticancer Potential : Preliminary studies indicate that similar compounds can inhibit hedgehog signaling pathways implicated in various malignancies .

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines showed that treatment with N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester resulted in reduced cell death under oxidative stress conditions, highlighting its protective effects .

- Cancer Cell Lines : In vivo experiments demonstrated that compounds with structural similarities inhibited tumor growth in xenograft models by disrupting hedgehog signaling pathways, suggesting that N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic Acid Methyl Ester might have similar effects .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1159977-50-0 |

| Molecular Formula | C13H16N2O5 |

| Molecular Weight | 280.27654 g/mol |

| AChE Inhibition IC50 | 29.46 ± 0.31 µM |

| BACE1 Inhibition IC50 | 2.85 ± 0.09 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-3-[3-(5-methoxycarbonylpyridyl)-5-isoxazolecarboxylic acid methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors to form the isoxazole ring, followed by functionalization. Key steps include:

- Isoxazole ring formation : Use of monoethyl oxalyl chloride in THF under reflux to promote cyclization .

- Esterification : Methanol or ethanol as solvents with acid catalysts (e.g., HCl) for ester group introduction .

- Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acylating agents) and temperature (50–80°C) to improve yields. Ultrasonic irradiation can enhance reaction rates and purity .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks: pyridyl protons (δ 8.5–9.0 ppm), isoxazole methyl (δ 2.3–2.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- FTIR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and isoxazole C=N at ~1600 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]+ ion matching the molecular formula (C₁₄H₁₃N₂O₅). Fragmentation patterns (e.g., loss of COOCH₃) validate substituents .

- Purity Check : Elemental analysis (C, H, N) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimycobacterial activity of this compound, and how do substituents affect potency?

- Methodological Answer :

- Core Scaffold : The isoxazole ring and pyridyl group are critical for binding to Mtb targets. Ethyl/methyl esters enhance lipophilicity, improving membrane permeability .

- Substituent Effects :

- 5-Position (Pyridyl) : Electron-withdrawing groups (e.g., methoxycarbonyl) boost activity against nonreplicating Mtb (MIC ~1–5 µM) .

- 3-Position (Methyl) : Steric hindrance from methyl groups reduces cytotoxicity (IC₅₀ >128 µM in Vero cells) .

- SAR Validation : Compare analogues via MIC assays (e.g., microplate Alamar Blue assay) against Mtb H37Rv and drug-resistant strains .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

- Methodological Answer :

- X-ray Diffraction : Determine crystal structure to identify stereochemical configurations (e.g., trans/cis isomerism in dihydroisoxazole derivatives) .

- Data Harmonization : Reconcile bioactivity discrepancies by correlating stereochemistry with MIC values. For example, trans-isomers may exhibit 10-fold higher potency than cis-forms .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to Mtb enzymes (e.g., InhA), validating experimental SAR .

Q. What strategies mitigate instability of the ester group during in vitro assays?

- Methodological Answer :

- Stability Testing : Perform accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Ester hydrolysis is pH-dependent, peaking at neutral conditions .

- Formulation Adjustments : Use cyclodextrin inclusion complexes or PEG-based carriers to shield the ester group in aqueous media .

- Alternative Derivatives : Synthesize amide or carbamate analogues for improved hydrolytic stability while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.